![molecular formula C7H6N2O4S B1296191 Acide 2-[(3-nitro-2-pyridyl)thio]acétique CAS No. 18504-80-8](/img/structure/B1296191.png)

Acide 2-[(3-nitro-2-pyridyl)thio]acétique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

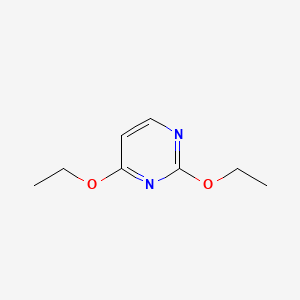

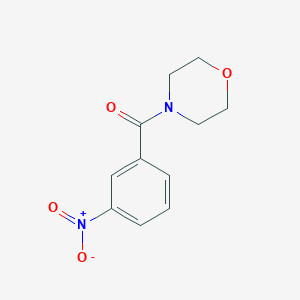

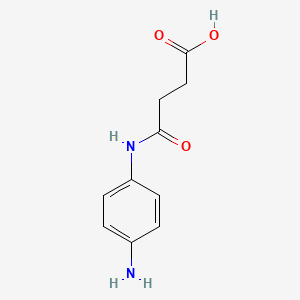

2-[(3-Nitro-2-pyridyl)thio]acetic acid is a chemical compound with the molecular formula C7H6N2O4S and a molecular weight of 214.20 . It is intended for research use only .

Molecular Structure Analysis

The InChI code for 2-[(3-Nitro-2-pyridyl)thio]acetic acid is 1S/C7H6N2O4S/c10-6(11)4-14-7-5(9(12)13)2-1-3-8-7/h1-3H,4H2,(H,10,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The molecular weight of 2-[(3-Nitro-2-pyridyl)thio]acetic acid is 214.20 . The molecular formula is C7H6N2O4S .Applications De Recherche Scientifique

Science de l'environnement

Le groupe nitro dans ce composé peut être utilisé en science de l'environnement pour la détection des métaux lourds et d'autres polluants. Le composé peut chélater les métaux, formant des complexes plus faciles à détecter et à quantifier, ce qui contribue aux efforts de surveillance et de remédiation.

Chacune de ces applications tire parti de la structure chimique unique de l'acide 2-[(3-nitro-2-pyridyl)thio]acétique, démontrant sa polyvalence et son importance dans la recherche scientifique . Si vous avez besoin d'informations plus détaillées ou si vous avez des questions spécifiques concernant l'une de ces applications, n'hésitez pas à demander !

Mécanisme D'action

2-[(3-Nitro-2-pyridyl)thio]acetic acid acts as an inhibitor of certain enzymes and proteins. It binds to the active site of the enzyme or protein and blocks its activity. This inhibition can be used to study the structure and function of the enzyme or protein, as well as the metabolic pathways and signal transduction pathways in which it is involved.

Biochemical and Physiological Effects

2-[(3-Nitro-2-pyridyl)thio]acetic acid has several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, as well as to modulate the activity of other molecules. 2-[(3-Nitro-2-pyridyl)thio]acetic acid has also been shown to affect the expression of certain genes and to modulate the activity of certain hormones. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.

Avantages Et Limitations Des Expériences En Laboratoire

2-[(3-Nitro-2-pyridyl)thio]acetic acid is a useful tool for researchers due to its versatility and ability to be used in a variety of scientific research applications. It is relatively easy to synthesize and its effects can be easily studied. However, it is important to note that 2-[(3-Nitro-2-pyridyl)thio]acetic acid can be toxic in high concentrations, so it is important to use it with caution and to follow safety protocols when working with it in the lab.

Orientations Futures

The potential applications of 2-[(3-Nitro-2-pyridyl)thio]acetic acid are vast and there are many future directions for research. For example, 2-[(3-Nitro-2-pyridyl)thio]acetic acid can be used to study the structure and function of proteins and enzymes, as well as to study the metabolic pathways and signal transduction pathways in which they are involved. Additionally, it can be used to study the expression of certain genes and the activity of certain hormones. Furthermore, 2-[(3-Nitro-2-pyridyl)thio]acetic acid can be used to modulate the activity of other molecules, such as DNA and RNA, and to study their structure and function. Finally, 2-[(3-Nitro-2-pyridyl)thio]acetic acid can be used to study the antioxidant and anti-inflammatory properties of molecules.

Méthodes De Synthèse

2-[(3-Nitro-2-pyridyl)thio]acetic acid can be synthesized from the reaction of 2-pyridinethiol and 3-nitropyridine in an aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds in two steps. In the first step, the 3-nitropyridine reacts with the 2-pyridinethiol to form an intermediate product, which is then oxidized to yield 2-[(3-Nitro-2-pyridyl)thio]acetic acid. The reaction is relatively simple and can be carried out in a few hours.

Safety and Hazards

Propriétés

IUPAC Name |

2-(3-nitropyridin-2-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4S/c10-6(11)4-14-7-5(9(12)13)2-1-3-8-7/h1-3H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPUHBNGHSAAGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SCC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295425 |

Source

|

| Record name | NSC101844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18504-80-8 |

Source

|

| Record name | NSC101844 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC101844 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid](/img/structure/B1296121.png)